![molecular formula C16H17N3O3 B268229 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. MI-2 is a promising drug candidate that has been shown to selectively inhibit the activity of the MYC transcription factor, which is frequently overexpressed in cancer cells.

作用機序

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide works by binding to the MYC protein and disrupting its interaction with its binding partner, MAX. This disruption prevents MYC from binding to DNA and activating the transcription of genes that promote cell growth and survival. As a result, cells that are dependent on MYC for their survival are selectively targeted by N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, while normal cells are unaffected.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide are still being studied, but early research suggests that it has a relatively low toxicity profile and is well-tolerated in preclinical models. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and increased survival. It has also been shown to have antimicrobial activity against several bacterial strains, although the mechanism of action for this effect is not yet fully understood.

実験室実験の利点と制限

One of the main advantages of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for MYC-driven cancers, which allows for targeted treatment of cancer cells while sparing normal cells. This selectivity also reduces the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in certain cancers. Additionally, the synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is complex and time-consuming, which may limit its availability for research purposes.

将来の方向性

Despite its limitations, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has shown promise as a potential cancer treatment and antimicrobial agent. Future research will likely focus on improving the potency and selectivity of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, as well as developing more efficient synthesis methods. Other potential applications for N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide may include the treatment of viral infections and autoimmune diseases, although further research is needed to explore these possibilities. Overall, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide represents a promising avenue for the development of targeted cancer therapies and antimicrobial agents.

合成法

The synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)glycine to form an amide intermediate, which is subsequently reacted with 4-aminobenzoyl chloride to form the final product, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. The overall yield of this process is approximately 25%, and the purity of the final product can be improved through recrystallization.

科学的研究の応用

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have potential applications in cancer research, particularly in the treatment of MYC-driven cancers. MYC is a transcription factor that is frequently overexpressed in cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to selectively inhibit the activity of MYC, leading to decreased tumor growth and increased survival in preclinical models. In addition to its potential as a cancer treatment, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

特性

製品名 |

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide |

|---|---|

分子式 |

C16H17N3O3 |

分子量 |

299.32 g/mol |

IUPAC名 |

N-[2-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C16H17N3O3/c1-22-11-10-18-16(21)13-4-2-3-5-14(13)19-15(20)12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

InChIキー |

KPKUJEAUSSQLSZ-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

正規SMILES |

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)

![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)

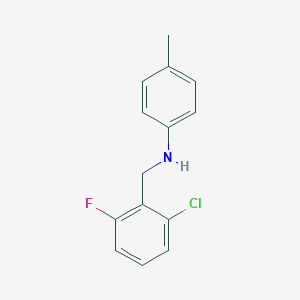

![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)

![3-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268162.png)

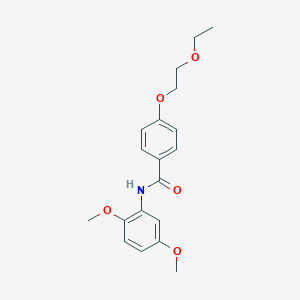

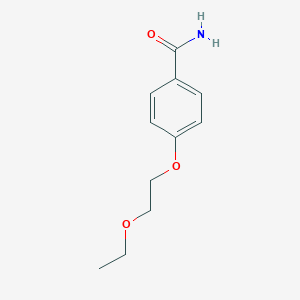

![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)